Recainam hydrochloride is synthesized from various precursors in laboratory settings. It belongs to the class of compounds known as local anesthetics, which are widely used to induce loss of sensation in specific areas of the body without affecting consciousness. Its classification under local anesthetics places it alongside other well-known agents such as lidocaine and bupivacaine.
The synthesis of Recainam hydrochloride involves several steps that typically include the formation of the core structure followed by the introduction of the hydrochloride salt. Common methods for synthesizing Recainam include:
The detailed synthetic route may vary based on the specific starting materials and desired purity levels, but generally adheres to standard organic synthesis protocols involving careful control of reaction conditions such as temperature and pH.
Recainam hydrochloride has a molecular formula of and a molecular weight of approximately 215.70 g/mol. The structure can be represented as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement.
Recainam hydrochloride can participate in various chemical reactions typical for amines and aromatic compounds:
These reactions are typically carried out under controlled conditions to prevent side reactions and ensure high yields.
The primary mechanism by which Recainam hydrochloride exerts its effects is through the blockade of voltage-gated sodium channels in neuronal membranes. This action prevents the influx of sodium ions during depolarization, effectively inhibiting action potential generation and propagation along nerves.
Recainam hydrochloride exhibits several notable physical and chemical properties:
Other relevant data includes its pKa value, which informs about its ionization state at physiological pH, influencing absorption and distribution in biological systems.
Recainam hydrochloride finds applications primarily in medical fields:
Recainam hydrochloride (development code: Wy-42,362) was synthesized and characterized by Wyeth-Ayerst Research in the early 1980s as part of efforts to discover novel antiarrhythmic agents with improved efficacy profiles. Preclinical studies in 1983 demonstrated its ability to suppress experimentally induced arrhythmias in animal models through selective sodium channel blockade [7]. The first human trials commenced in 1986, with intravenous recainam showing 99.7% median reduction in ventricular premature complexes (VPCs) and 100% suppression of repetitive beats in patients with complex ventricular arrhythmias [2]. Subsequent clinical studies in 1987 established oral efficacy, with doses of 1,500 mg/day achieving 79% median VPC reduction and 98% suppression of repetitive beats in drug-resistant patients [3]. Despite promising clinical results across multiple Phase II trials, recainam failed to progress to Phase III development by the early 1990s, likely due to the evolving regulatory landscape following the Cardiac Arrhythmia Suppression Trial (CAST) findings.
Table 1: Key Developmental Milestones for Recainam Hydrochloride | Year | Milestone | Reference |
---|---|---|---|
1983 | Preclinical electrophysiological characterization | [7] | |
1986 | First clinical trial (intravenous) demonstrating antiarrhythmic efficacy | [2] | |
1987 | Oral efficacy established in dose-ranging study | [3] [5] | |
1989 | Pharmacokinetic profiling in resistant arrhythmia patients | [9] | |
1990 | Comprehensive metabolic studies across species | [1] |
Recainam hydrochloride is classified as a class I antiarrhythmic agent according to the Vaughan-Williams system, specifically exhibiting properties spanning Ia, Ib, and Ic subclasses. Its primary mechanism involves dose-dependent and frequency-dependent blockade of cardiac voltage-gated sodium channels (SCN5A and other isoforms), reducing the maximum upstroke velocity (V~max~) of phase 0 depolarization without significantly altering action potential duration (APD) in Purkinje fibers [4] [10]. Unlike classic Ia agents (e.g., quinidine), recainam shortens APD at concentrations ≥10 μM, while its use-dependent blockade kinetics (τ~recovery~ ≈ 5.6 seconds at -80 mV) resemble Ib agents like lidocaine but with slower onset kinetics comparable to procainamide (Ia) [10]. This unique electrophysiological profile—termed "class Ic" due to potent V~max~ suppression (63% at 30 μg/mL) and minimal APD prolongation—enables significant conduction slowing (QRS widening by 24% clinically) without triggering torsadogenic effects [2] [3] [4]. Recainam’s sodium channel affinity is enhanced at depolarized membrane potentials and faster heart rates, making it particularly effective in tachyarrhythmias [10].
Table 2: Electrophysiological Properties of Recainam Hydrochloride in Cardiac Tissues | Parameter | Effect | Experimental Conditions |
---|---|---|---|
V~max~ reduction | Concentration-dependent (30-63% at 10-30 μg/mL) | Canine Purkinje fibers, pacing at 1 Hz [4] [10] | |
Use dependence | Moderate (slower onset than lidocaine) | Cycle lengths 300–2000 ms [10] | |
Action potential duration | Shortened (no prolongation) | Concentrations ≤100 μM [4] | |
Membrane responsiveness | Reduced | Voltage-clamp studies [10] | |
Sodium channel blockade kinetics | τ~recovery~ = 5.6 ± 0.8 sec | Holding potential -80 mV [10] |
Research on recainam hydrochloride spans cellular electrophysiology, interspecies metabolism, and clinical antiarrhythmic efficacy, primarily targeting ventricular arrhythmias. Cellular studies confirmed its unique mixed-class sodium channel blockade without potassium channel effects, distinguishing it from contemporary agents [4] [10]. Comparative metabolic investigations revealed species-specific differences: humans excreted 84% of urinary recainam unchanged, whereas rodents and primates exhibited extensive metabolism to m-hydroxyrecainam, p-hydroxyrecainam, desisopropylrecainam, and dimethylphenylaminocarboxylamino propionic acid [1]. This low metabolic rate in humans (16% metabolized) suggested reduced potential for active metabolite interactions or polymorphic metabolism issues [1]. Clinically, recainam demonstrated efficacy in drug-resistant ventricular arrhythmias, with 73% of patients responding to 1,500 mg/day (mean plasma concentration: 1.83 μg/mL) and sustaining >90% VPC suppression during maintenance therapy [3] [9]. Its pharmacokinetic profile featured a 9.4-hour half-life, 62% renal excretion of unchanged drug, and oral bioavailability supporting 8-hour dosing [9]. Ongoing research interest persists due to its novel electrophysiological profile and potential advantages in specific arrhythmic substrates unresponsive to conventional class I agents.
Table 3: Key Research Domains and Findings for Recainam Hydrochloride | Research Domain | Key Finding | Significance |
---|---|---|---|
Cellular electrophysiology | Mixed-class I properties (V~max~ blockade + APD shortening) | Novel mechanism distinct from Ia/Ib/Ic subclasses [4] [10] | |
Interspecies metabolism | Humans: 84% urinary excretion as unchanged drug vs. <7% in rodents | Predictable human pharmacokinetics with low metabolic variability [1] | |
Clinical antiarrhythmic efficacy | 99.7% median VPC reduction in drug-resistant patients | High efficacy in treatment-resistant ventricular arrhythmias [2] [3] | |
Pharmacokinetics | Half-life 9.4 ± 4.1 hrs; 62% renal excretion | Suitable for 8-hour oral dosing [9] |
Recainam hydrochloride undergoes minimal hepatic metabolism in humans, with 84% of an administered dose excreted unchanged in urine. The remaining fraction converts to minor metabolites: desisopropylrecainam and p-hydroxyrecainam, primarily via cytochrome P450-mediated pathways [1]. In contrast, preclinical species exhibit extensive metabolism: rodents produce m-hydroxyrecainam and p-hydroxyrecainam (non-conjugated), while dogs and rhesus monkeys primarily generate desisopropylrecainam and dimethylphenylaminocarboxylamino propionic acid, often glucuronidated [1]. This metabolic disparity—attributed to presystemic biotransformation differences—positions humans as the least metabolically active species, reducing concerns about pharmacologically active metabolites or interindividual variability due to metabolic polymorphisms. Renal clearance accounts for 62% of total oral clearance in humans, with nonrenal pathways explaining 66% of clearance variability, suggesting possible tubular secretion or pH-dependent reabsorption [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0